molecular formula C8H7BO4 B1382971 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid CAS No. 1801711-87-4

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

Cat. No.: B1382971
CAS No.: 1801711-87-4
M. Wt: 177.95 g/mol
InChI Key: MUTBROCBAAOFTH-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is a boron-containing compound . It is a novel acid with numerous potential applications in the fields of chemistry and biochemistry .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BO4 . The InChI code is 1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . . The melting point ranges from 229.0 to 233.0 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ortho-functionalized Arylboronic Acids Synthesis : A derivative of protected phenylboronic acid was prepared and utilized for synthesizing ortho-functionalized arylboronic acids, including 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles. These compounds exhibited high rotational barriers around the Caryl bond, indicating their potential in synthetic applications (Da̧browski et al., 2007).

Antimicrobial Research

  • Antimycobacterial Agents : Novel N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were synthesized and tested against mycobacteria, including drug-resistant strains. These compounds showed potential as antimycobacterial agents with a selectivity towards the target leucyl-tRNA synthetase, suggesting their utility in antimicrobial research (Šlechta et al., 2023).

Tautomeric Equilibrium Study

  • Tautomeric Rearrangement Analysis : Functionalized 2-formylphenylboronic acids underwent tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. The study of these equilibriums provided insights into the structural dynamics of these compounds (Luliński et al., 2007).

Treatment of Infectious Diseases

  • Development of Antimicrobial Compounds : A series of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives were synthesized and demonstrated antimicrobial activity, offering new avenues for the treatment of infections (Lapa et al., 2017).

Synthesis of Novel Compounds

  • Hydroxybenzotriazole Derivatives Synthesis : The synthesis of new hydroxybenzotriazole derivatives involved 1-hydroxybenzotriazole as a component. This research contributes to the development of novel compounds with potential applications in various scientific fields (Bhattacharya & Kumar, 2005).

Skin Inflammation Treatment

  • Benzoxaborole Phosphodiesterase Inhibitors : Research on benzoxaborole phosphodiesterase inhibitors, including 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol derivatives, showed potential for treating skin inflammation and diseases like psoriasis and atopic dermatitis. These compounds inhibited the release of cytokines involved in skin inflammation and did not cause skin thinning, a common side effect of other treatments (Dong et al., 2016).

Safety and Hazards

This compound is a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBROCBAAOFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid facilitate the self-assembly of peptides in this research?

A1: The compound this compound acts as a connecting element by forming a dynamic covalent bond with cis-diol groups present on a specifically designed peptide template []. This template, composed of repeating units of a modified dipeptide (hot=Tap, where hot is d-hydroxythreonine and Tap is l-thiaproline), provides multiple binding sites for the boronic acid. When the this compound is attached to the N-terminus of a target peptide, it can then bind to the template through esterification with the cis-diol groups. By adjusting the number of cis-diol groups on the template, researchers can control the number of peptides that assemble around it. This method enables the creation of well-defined peptide oligomers in aqueous solutions.

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